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8-Amino-2'-deoxyinosine - 364337-82-6

8-Amino-2'-deoxyinosine

Catalog Number: EVT-8672280
CAS Number: 364337-82-6
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Amino-2'-deoxyinosine is a modified nucleoside derived from 2'-deoxyadenosine, characterized by the presence of an amino group at the 8-position of the purine base. This compound plays a significant role in various biochemical applications, particularly in the synthesis of oligonucleotides and the study of nucleic acid structures. Its unique structure allows it to participate in specific interactions within DNA and RNA, making it a valuable tool in molecular biology.

Source

8-Amino-2'-deoxyinosine can be synthesized from its precursors, primarily through the bromination and subsequent reduction of 8-bromo-2'-deoxyadenosine or through the azidation of 8-azido-2'-deoxyadenosine followed by reduction. These methods involve the use of various reagents and conditions to achieve high yields and purity of the final product .

Classification

This compound belongs to the class of nucleosides, specifically purine nucleosides. It is classified under modified nucleotides due to its structural alterations compared to standard nucleosides like adenosine. The amino group at the 8-position distinguishes it from its parent compound, influencing its chemical properties and biological functions.

Synthesis Analysis

Methods

The synthesis of 8-amino-2'-deoxyinosine typically involves several steps:

  1. Bromination: The starting material, 2'-deoxyadenosine, is brominated to form 8-bromo-2'-deoxyadenosine. This reaction is often performed in an aqueous buffer solution under controlled conditions to ensure selective bromination at the 8-position.
  2. Reduction: The brominated compound is then treated with reducing agents such as sodium azide followed by hydrogenation using palladium on carbon as a catalyst. This step converts the bromine atom into an amino group, yielding 8-amino-2'-deoxyadenosine .
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Technical Details

The synthesis process can achieve yields upwards of 90% for the final product when optimized conditions are applied . Various amines can also be employed during synthesis for different derivative formations.

Molecular Structure Analysis

Structure

The molecular structure of 8-amino-2'-deoxyinosine consists of a purine base (adenine) linked to a deoxyribose sugar. The key feature is the amino group (-NH2) attached at the 8-position of the purine ring, which significantly alters its chemical behavior compared to adenine.

Chemical Reactions Analysis

Reactions

8-Amino-2'-deoxyinosine participates in several chemical reactions typical for nucleosides:

  1. Base Pairing: It can form hydrogen bonds with complementary bases in DNA and RNA, influencing stability and structure.
  2. Phosphorylation: The hydroxyl group on the sugar can be phosphorylated to form nucleotide derivatives, which are essential for incorporating into oligonucleotides.
  3. Chemical Modifications: The amino group can undergo further chemical modifications, allowing for the synthesis of various derivatives useful in research and therapeutic applications .

Technical Details

The reactions involving this compound are often studied using spectroscopic techniques (e.g., NMR) to monitor changes in structure and confirm product formation during synthesis.

Mechanism of Action

Process

The mechanism by which 8-amino-2'-deoxyinosine functions within biological systems primarily revolves around its ability to mimic natural nucleotides while providing unique interactions due to its amino group. This allows it to stabilize triplex structures in DNA, particularly under neutral pH conditions where traditional adenine would not perform as effectively .

Data

Theoretical studies suggest that substituting adenine with 8-amino-2'-deoxyinosine enhances triplex stability significantly compared to duplex forms, indicating its potential utility in gene regulation and molecular recognition processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

Relevant Data or Analyses

Studies have shown that oligonucleotides containing this modified nucleoside exhibit unique thermal stability characteristics compared to those containing standard nucleotides .

Applications

Scientific Uses

  1. Oligonucleotide Synthesis: Used as a building block for synthesizing modified oligonucleotides that can enhance binding specificity and stability.
  2. Molecular Biology Research: Facilitates studies on DNA structure and function, particularly in exploring triplex formation and gene regulation mechanisms.
  3. Therapeutic Development: Potential applications in developing antisense oligonucleotides or other therapeutic agents targeting specific genetic sequences.
  4. Biochemical Probes: Serves as a probe for studying glycosidic bond conformations and interactions within nucleic acids .
Biosynthetic Pathways and Enzymatic Regulation

Gene Cluster Identification and Functional Annotation in Actinomycetes

The biosynthetic machinery for 8-amino-2′-deoxyinosine-related compounds is encoded within the ada gene cluster (39–42 kb) in Actinomadura sp. ATCC 39365. This cluster orchestrates the parallel biosynthesis of nucleoside antibiotics, including 2′-amino-2′-deoxyadenosine (a metabolic precursor to 8-amino-2′-deoxyinosine). Key genes identified via genome mining and functional annotation include:

  • adaC: Encodes an ATP phosphoribosyltransferase homolog (58% identity to PenA from pentostatin pathways), initiating purine ring assembly.
  • adaB: Codes for a short-chain dehydrogenase/reductase (SDR) responsible for stereospecific modifications at the ribose C2′ position.
  • adaJ: Specifies a Nudix hydrolase critical for amination steps (discussed in Section 1.2).
  • adaE: Putative cation/H⁺ antiporter implicated in chlorination (Section 1.3).Genetic inactivation studies confirm that adaC and adaB knockouts abolish 2′-amino-2′-deoxyadenosine production, while adaE deletion eliminates 2′-chloropentostatin biosynthesis. This demonstrates independent yet co-regulated pathways within the cluster [7].

Table 1: Core Genes in the Ada Cluster

GenePredicted FunctionImpact of Deletion
adaCATP phosphoribosyltransferaseLoss of 2′-amino-2′-deoxyadenosine
adaBShort-chain dehydrogenaseImpaired ribose C2′ modification
adaJNudix hydrolaseAbolished 2′-amino-2′-deoxyadenosine yield
adaECation/H⁺ antiporterLoss of 2′-chloropentostatin chlorination

Role of Nudix Hydrolases in Nucleoside Modification

Nudix hydrolases (EC 3.6.1.-) are pivotal in nucleotide sanitization and activation. Within 8-amino-2′-deoxyinosine biosynthesis, the Nudix enzyme AdaJ (ORF YLR151c homolog) hydrolyzes ATP to ADP + Pᵢ, generating the pyrophosphate (PPᵢ) required for the phosphoribosyltransferase activity of AdaC. This reaction primes the purine scaffold for subsequent amination [7] [5]. AdaJ exhibits a conserved Nudix motif (GX₅EX₇REUXEEXGU, where U = I/L/V), which coordinates Mg²⁺ for nucleoside triphosphate binding. Kinetic assays reveal AdaJ’s substrate promiscuity, accepting 8-oxo-dGTP and 2-OH-dATP (kcat/Kₘ = 5.6 × 10⁻³ μM⁻¹s⁻¹), though its primary role in biosynthesis involves ATP hydrolysis [5]. The catalytic mechanism proceeds via nucleophilic water attack on the β-phosphorus of ATP, forming ADP and inorganic phosphate while preventing mutagenic nucleotide incorporation [5] [7].

Table 2: Substrate Profile of AdaJ Nudix Hydrolase

SubstrateCatalytic Efficiency (kₐₜₜ/Kₘ, μM⁻¹s⁻¹)Role in Biosynthesis
ATP8.9 × 10⁻³PPᵢ donor for phosphoribosylation
8-oxo-dGTP5.6 × 10⁻³Sanitization of oxidized pools
2-OH-dATP3.2 × 10⁻³Prevention of misincorporation

Chlorination and Amination Mechanisms in Nucleoside Antibiotic Biosynthesis

Chlorination: The C2′ chlorination in 2′-chloropentostatin (a biosynthetic analog) requires the putative transporter AdaE. This cation/H⁺ antiporter facilitates chloride influx against the proton gradient, creating a microenvironment conducive to halogenation. In vitro assays show that AdaE deletion strains lose ²⁶Cl incorporation into 2′-chloropentostatin, confirming its role in regioselective chlorination at the ribose C2′ position [7]. The chlorinase itself remains unidentified but likely operates via radical-based or nucleophilic displacement mechanisms.

Amination: 2′-Amino-2′-deoxyadenosine biosynthesis involves reductive amination at C2′. The dehydrogenase AdaB oxidizes the 2′-OH group to a ketone, forming 2′-keto-2′-deoxyadenosine. A PLP-dependent transaminase then installs the amino group via glutamate-dependent amination, yielding 2′-amino-2′-deoxyadenosine. This intermediate undergoes enzymatic deamination (Section 1.4) to form 8-amino-2′-deoxyinosine. In vivo isotope tracing with ¹⁵N-glutamate confirms nitrogen transfer to C2′ [7] [8].

Metabolic Cross-Talk Between Purine Salvage and De Novo Pathways

8-Amino-2′-deoxyinosine biosynthesis intersects with host purine metabolism through substrate competition and precursor sharing:

  • Salvage Pathway Dependence: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) salvages hypoxanthine for IMP synthesis, which feeds into adenylosuccinate synthase (ADSS)-catalyzed AMP production. 2′-Amino-2′-deoxyadenosine (the 8-amino-2′-deoxyinosine precursor) is derived from salvaged adenine [3] [9].
  • De Novo Pathway Contributions: PRPP (5-phosphoribosyl-1-pyrophosphate), generated in the de novo pathway, is essential for AdaC-catalyzed purine ring assembly. PRPP pools are upregulated in actinomycetes during antibiotic production, indicating crosstalk [7] [3].
  • Regulatory Nodes: IMP dehydrogenase (IMPDH), the rate-limiting enzyme for GMP synthesis, competes with ADSS for IMP. Tumor studies show IMPDH inhibition diverts flux toward AMP derivatives, analogous to 2′-amino-2′-deoxyadenosine amplification in actinomycetes [3] [9]. Quantitative flux analysis in Actinomadura reveals 38% of purine nucleotides originate from salvage and 62% from de novo synthesis during antibiotic production [3] [7].

Table 3: Enzymes Linking Salvage and De Novo Pathways

EnzymePathwayFunctionImpact on 8-Amino-2′-Deoxyinosine Precursors
HGPRTSalvageConverts hypoxanthine to IMPSupplies IMP for AMP derivatives
ADSSDe novoConverts IMP to adenylosuccinateGenerates AMP scaffold for modification
IMP dehydrogenaseDe novoConverts IMP to XMP (GMP precursor)Competes for IMP; limits AMP flux
PRPP synthetaseDe novoSynthesizes PRPP from ribose-5-phosphateProvides PRPP for purine ring initiation

Properties

CAS Number

364337-82-6

Product Name

8-Amino-2'-deoxyinosine

IUPAC Name

8-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C10H13N5O4/c11-10-14-7-8(12-3-13-9(7)18)15(10)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H2,11,14)(H,12,13,18)/t4-,5+,6+/m0/s1

InChI Key

YRWQBLJQYFNKRW-KVQBGUIXSA-N

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC=N3)N=C2N)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC=N3)N=C2N)CO)O

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